molecular formula C28H40N2O9 B1666054 Antimycin A CAS No. 1397-94-0

Antimycin A

Cat. No.: B1666054
CAS No.: 1397-94-0
M. Wt: 548.6 g/mol
InChI Key: UIFFUZWRFRDZJC-KSVNMYRZSA-N
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Description

Antimycin A is a secondary metabolite produced by various species of the genus Streptomyces. It is known for its potent inhibitory effects on cellular respiration, specifically targeting oxidative phosphorylation. This compound has been widely studied for its applications in scientific research and its use as a piscicide in fisheries management .

Scientific Research Applications

Antimycin A has numerous applications in scientific research:

Mechanism of Action

Target of Action

Antimycin A, also known as Antipiricullin, Virosin, Antimycin A1b, or Fintrol, primarily targets the mitochondrial electron transport chain , specifically complexes III and IV . These complexes play a crucial role in cellular respiration, a process vital for the production of ATP, the cell’s main energy currency.

Mode of Action

this compound acts as an inhibitor of cellular respiration. It binds to the Qi site of cytochrome c reductase , a component of complex III . This binding inhibits the reduction of ubiquinone to ubiquinol in the Qi site, disrupting the Q-cycle of enzyme turnover . This disruption effectively halts cellular respiration, leading to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By inhibiting complexes III and IV, this compound disrupts the normal flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane. This disruption can lead to a decrease in ATP production, affecting numerous downstream cellular processes that rely on ATP for energy .

Result of Action

The primary result of this compound’s action is the inhibition of cellular respiration, leading to a decrease in ATP production . This can have wide-ranging effects on the cell, as ATP is required for numerous cellular processes. In addition, this compound has been shown to cause changes in mycelial morphology and ultrastructure, including severe distortion and breakage, thickened cell walls, and swollen mitochondria .

Action Environment

It is known that this compound is used as a piscicide in fisheries management, suggesting that its efficacy and stability may be influenced by factors such as water temperature and ph .

Safety and Hazards

Antimycin A is classified as acutely toxic and is fatal if swallowed or in contact with skin . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Antimycin A plays a crucial role in biochemical reactions by inhibiting the electron transport chain in mitochondria. Specifically, it binds to the Qi site of cytochrome c reductase (complex III), preventing the reduction of ubiquinone to ubiquinol . This disruption halts the Q-cycle of enzyme turnover and affects the entire electron transport chain . The compound interacts with several biomolecules, including cytochrome b and cytochrome c1, leading to the inhibition of oxidative phosphorylation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting cellular respiration, it disrupts ATP production, leading to decreased energy availability . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by triggering mitochondrial dysfunction . Additionally, this compound can influence the production of reactive oxygen species (ROS), further impacting cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Qi site of cytochrome c reductase, which inhibits the reduction of ubiquinone to ubiquinol . This binding disrupts the Q-cycle, leading to the inhibition of electron transport and oxidative phosphorylation . The compound’s interaction with cytochrome b and cytochrome c1 is critical for its inhibitory action . Furthermore, this compound can induce changes in gene expression related to mitochondrial function and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular respiration and increased ROS production . These effects can result in long-term cellular damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit cellular respiration without causing significant toxicity . Higher doses of this compound can lead to severe adverse effects, including mitochondrial dysfunction, oxidative stress, and tissue damage . Studies have demonstrated that doses exceeding certain thresholds can be lethal to animals .

Metabolic Pathways

This compound is involved in metabolic pathways related to cellular respiration and oxidative phosphorylation . By inhibiting the electron transport chain, the compound affects the production of ATP and the overall metabolic flux . Additionally, this compound can influence the levels of metabolites involved in the tricarboxylic acid (TCA) cycle and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on the electron transport chain . The compound’s targeting to mitochondria is facilitated by specific signals and post-translational modifications . This subcellular localization is crucial for its role in disrupting cellular respiration and inducing apoptosis .

Preparation Methods

Antimycin A is produced by fermentation of Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified through chromatographic techniques. The complete chemical structure of this compound consists of an acyl and alkyl substituted dilactone ring linked via an amide bond to 3-formamidosalicylic acid .

Chemical Reactions Analysis

Antimycin A undergoes various chemical reactions, including:

Comparison with Similar Compounds

Antimycin A is part of a group of related compounds called antimycins. Similar compounds include:

This compound is unique due to its specific binding site on cytochrome c reductase and its potent ability to induce reactive oxygen species production.

Properties

{ "Design of the Synthesis Pathway": "Antimycin A can be synthesized through a convergent synthesis strategy. The synthesis involves the coupling of two fragments, the quinone and the amino acid, followed by a series of functional group transformations.", "Starting Materials": [ "2,5-dimethyl-1,4-benzoquinone", "L-threonine", "Ethyl chloroformate", "Triethylamine", "Hydrogen chloride", "Sodium hydroxide", "Sodium dithionite", "Sodium borohydride", "Sodium periodate", "Palladium on carbon", "Hydrogen gas", "Methanol", "Chloroform", "Acetone", "Water" ], "Reaction": [ "Step 1: Protection of threonine - Threonine is protected as the ethyl ester using ethyl chloroformate and triethylamine.", "Step 2: Formation of quinone fragment - 2,5-dimethyl-1,4-benzoquinone is synthesized using sodium periodate and sodium hydroxide.", "Step 3: Coupling of fragments - The protected threonine and quinone fragments are coupled using palladium on carbon as a catalyst.", "Step 4: Deprotection of threonine - The ethyl ester protecting group is removed using hydrogen chloride in methanol.", "Step 5: Reduction of quinone - The quinone moiety is reduced to the hydroquinone using sodium dithionite.", "Step 6: Oxidation of hydroquinone - The hydroquinone is oxidized back to the quinone using hydrogen peroxide in acetone.", "Step 7: Reduction of nitro group - The nitro group is reduced to the amino group using sodium borohydride.", "Step 8: Final deprotection - The final deprotection is carried out using sodium hydroxide in water to obtain Antimycin A." ] }

Oxidative phosphorylation can be affected by several chemical agents. ...Antimycin A blocks electron transport between coenzyme Q and cytochrome c.

CAS No.

1397-94-0

Molecular Formula

C28H40N2O9

Molecular Weight

548.6 g/mol

IUPAC Name

[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate

InChI

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20-,23?,25+/m1/s1

InChI Key

UIFFUZWRFRDZJC-KSVNMYRZSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)C([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

Canonical SMILES

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

Appearance

Solid powder

Color/Form

Crystals

melting_point

300.2 °F (EPA, 1998)
139-140 °C

1397-94-0
116095-18-2
642-15-9

physical_description

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998)
White to light yellow solid;  [Merck Index] White powder;  [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product;  [Reference #1]

Pictograms

Acute Toxic; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in alcohol, ether, acetone, chloroform;  slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antimycin A
Antimycin A1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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